molecular formula C20H19N3O2 B2869239 N-benzyl-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide CAS No. 73402-32-1

N-benzyl-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide

Cat. No. B2869239
CAS RN: 73402-32-1
M. Wt: 333.391
InChI Key: YAMRDFNIFAFVCS-UHFFFAOYSA-N
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Description

N-benzyl-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide, also known as BmPDA, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and pharmacology. BmPDA is a heterocyclic compound that belongs to the pyridazinone family and has a molecular weight of 375.45 g/mol.

Scientific Research Applications

Cardiotonic Activity

Dihydropyridazinone derivatives, structurally similar to the compound of interest, have been identified as potent positive inotropes, indicating their potential use in cardiac therapy. For instance, certain dihydropyridazinone compounds demonstrated significant inotropic activity in dogs, suggesting their potential as long-acting oral inotropes for heart failure treatment (Robertson et al., 1986).

Antitumor Activity

A study on 2-(4-aminophenyl)benzothiazole derivatives, which share a similar pharmacophoric group with the compound , revealed considerable anticancer activity against various cancer cell lines. This highlights the potential of such compounds in developing new anticancer therapies (Yurttaş et al., 2015).

Metabolic Stability Enhancement

Investigations into phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors have shown that structural modifications to enhance metabolic stability can lead to compounds with significant in vitro potency and in vivo efficacy. This suggests a pathway for modifying the compound of interest to improve its pharmacokinetic properties (Stec et al., 2011).

Photochemical and Thermochemical Modeling

Benzothiazolinone acetamide analogs have been studied for their potential as photosensitizers in dye-sensitized solar cells (DSSCs), indicating the broad applicability of such compounds beyond pharmaceuticals into materials science and renewable energy technologies (Mary et al., 2020).

Molecular Docking and Computational Studies

Theoretical investigations, including computational calculations and molecular docking studies, have been applied to various sulfonamide derivatives for antimalarial and potential COVID-19 applications. This approach could be relevant for exploring the biological interactions and therapeutic potential of the compound of interest (Fahim & Ismael, 2021).

properties

IUPAC Name

N-benzyl-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-15-7-9-17(10-8-15)18-11-12-20(25)23(22-18)14-19(24)21-13-16-5-3-2-4-6-16/h2-12H,13-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMRDFNIFAFVCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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